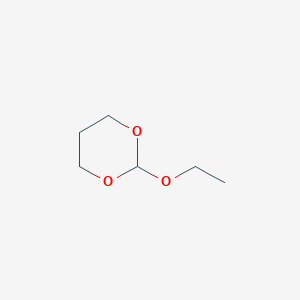

2-Ethoxy-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

76508-46-8 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-ethoxy-1,3-dioxane |

InChI |

InChI=1S/C6H12O3/c1-2-7-6-8-4-3-5-9-6/h6H,2-5H2,1H3 |

InChI Key |

LJFREQBMFNKQBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1OCCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 1,3 Dioxane and Analogous 2 Alkoxy 1,3 Dioxanes

Condensation Reactions Utilizing Ethyl Orthoformate

A prevalent method for the synthesis of 2-ethoxy-1,3-dioxane involves the condensation reaction of a 1,3-diol with ethyl orthoformate. This reaction is typically acid-catalyzed and proceeds by forming the cyclic acetal (B89532).

Reaction of Ethylene (B1197577) Glycol with Ethyl Orthoformate under Acidic Conditions

The reaction of ethylene glycol with ethyl orthoformate in the presence of an acid catalyst is a direct method for producing 2-ethoxy-1,3-dioxolane (B1606262), a five-membered ring analog. smolecule.comkyoto-u.ac.jp While not forming a 1,3-dioxane (B1201747) directly, this reaction illustrates the fundamental principle of using an orthoester for the formation of a cyclic acetal from a diol. kyoto-u.ac.jp The same principle is applied to 1,3-diols to obtain the corresponding 1,3-dioxanes. The reaction is driven forward by the removal of ethanol. researchgate.net

Synthesis from Substituted 1,3-Propanediols and Orthoesters

Substituted 1,3-propanediols can be reacted with orthoesters, such as triethyl orthoformate, to yield a variety of substituted 2-alkoxy-1,3-dioxanes. ijapbc.com This method is versatile, allowing for the introduction of various substituents onto the dioxane ring, depending on the structure of the starting diol. ijapbc.com The reaction is generally carried out under acidic conditions, with catalysts like p-toluenesulfonic acid being commonly employed. ijapbc.com

| Reactants | Catalyst | Product | Reference |

| 2-methyl-2-phenyl propanediol, Acetone | p-Toluenesulfonic acid | 2,2,5-trimethyl-5-phenyl-1,3-Dioxane | ijapbc.com |

| 2-methyl-2-phenyl propanediol, Propionaldehyde | p-Toluenesulfonic acid | 2-Ethyl-5-methyl-5-phenyl-1,3-dioxane | ijapbc.com |

| 2-methyl-2-phenyl propanediol, Isobutyraldehyde | p-Toluenesulfonic acid | 2-isopropyl-5-methyl-5-phenyl-1,3-dioxane | ijapbc.com |

| 2-methyl-2-phenyl propanediol, Butyraldehyde | p-Toluenesulfonic acid | 2-Propyl-5-methyl-5-phenyl-1,3-dioxane | ijapbc.com |

Cyclization Strategies Involving Diols and Appropriate Precursors

The formation of the 1,3-dioxane ring is fundamentally a cyclization reaction. smolecule.com These strategies involve the reaction of a 1,3-diol with an aldehyde or ketone, or their synthetic equivalents, in the presence of an acid catalyst. ijapbc.comorganic-chemistry.org The removal of water, often by azeotropic distillation using a Dean-Stark apparatus, drives the equilibrium towards the formation of the acetal. organic-chemistry.org For instance, substituted aldehydes from the vanillin (B372448) series have been condensed with 1,3-propanediol (B51772) in boiling benzene (B151609) using a sulfo cation exchanger as a catalyst to produce 2-substituted-1,3-dioxanes. researchgate.net

Transesterification Approaches for this compound Formation

Transesterification, or more accurately, transacetalization, provides another route to this compound. This can involve the reaction of a diol with an existing acetal or orthoester. For example, the synthesis of 2-ethoxy-1,3-oxathiolane (B8584675) and 2-ethoxy-1,3-dithiolane (B15442688) has been achieved through the transesterification of ethyl orthoformate with the corresponding mercaptoalcohol or dithiol. kyoto-u.ac.jp This approach can be extended to the synthesis of this compound using 1,3-propanediol. Gas-phase studies have also demonstrated the occurrence of transacetalization reactions between acylium ions and 1,3-dioxane. psu.eduacs.org Furthermore, intramolecular transacetalization has been utilized to synthesize complex, conformationally-restricted 1,3-dioxanes. mdpi.com

In Situ Generation Techniques for 1,3-Dioxan-5-one (B8718524) Derivatives as Precursors

A notable strategy involves the in situ generation of 1,3-dioxan-5-one derivatives, which can then serve as precursors for further transformations. researchgate.net Research has shown a method for the in situ generation of 1,3-dioxan-5-one derivatives through the acid-catalyzed reaction of trialkoxyalkanes with dihydroxyacetone dimer. researchgate.net These generated ketones can then be used directly in subsequent reactions, such as Claisen-Schmidt condensations, to produce more complex molecules. researchgate.netvulcanchem.com This approach simplifies the synthesis by avoiding the isolation of the potentially unstable 1,3-dioxan-5-one intermediates. researchgate.net

Catalytic Protocols in the Synthesis of 2-Ethoxy-1,3-dioxanes

A wide array of catalysts can be employed to facilitate the synthesis of 2-ethoxy-1,3-dioxanes and related compounds. Both Brønsted and Lewis acids are effective. organic-chemistry.org

Commonly used acid catalysts include:

p-Toluenesulfonic acid (p-TsOH) ijapbc.comorganic-chemistry.org

Sulfuric acid (H₂SO₄) researchgate.net

Benzoic acid researchgate.net

Acetic acid kyoto-u.ac.jpresearchgate.net

Iodine organic-chemistry.org

Cerium(III) trifluoromethanesulfonate (B1224126) organic-chemistry.org

Scandium(III) trifluoromethanesulfonate thieme-connect.de

Butyltin trichloride lookchem.com

Solid acid catalysts like sulfo cation exchangers. researchgate.netgoogle.com

The choice of catalyst can influence reaction rates and selectivity. For instance, milder acids like benzoic acid or acetic acid are sometimes preferred to avoid side reactions. kyoto-u.ac.jpresearchgate.net Iodine has been shown to be an effective catalyst for the Prins reaction, leading to 4-substituted 1,3-dioxanes. researchgate.net

| Catalyst | Reactants | Product Type | Reference |

| p-Toluenesulfonic acid | 1,3-Diol and Aldehyde/Ketone | 1,3-Dioxane | ijapbc.comorganic-chemistry.org |

| Acetic Acid | Dihydroxyacetone dimer and Trialkoxyalkanes | 1,3-Dioxan-5-one derivative | researchgate.net |

| Iodine | Olefin and Aldehyde | 4-Substituted 1,3-dioxane | researchgate.net |

| Scandium(III) trifluoromethanesulfonate | Diol and Aldehyde/Ketone | 1,3-Dioxane | thieme-connect.de |

Chemical Reactivity and Transformation Pathways of 2 Ethoxy 1,3 Dioxane

The reactivity of 2-ethoxy-1,3-dioxane is primarily characterized by the susceptibility of the 1,3-dioxane (B1201747) ring to undergo cleavage reactions. These transformations are pivotal in various synthetic strategies, particularly in the fields of protecting group chemistry and the synthesis of complex organic molecules. The principal pathways for the transformation of this compound involve ring-opening reactions, which can be initiated by either acid catalysis or through interactions with potent nucleophiles like organometallic reagents.

Ring-Opening Reactions of the 1,3-Dioxane Moiety

The 1,3-dioxane ring, a cyclic acetal (B89532), is generally stable under neutral and basic conditions. However, it readily undergoes ring-opening in the presence of acidic catalysts. This susceptibility is a cornerstone of its use as a protective group for 1,3-diols.

Acid-catalyzed ring-opening is a fundamental reaction of 1,3-dioxanes. The process is initiated by the protonation of one of the oxygen atoms in the dioxane ring, which subsequently weakens the carbon-oxygen bond and facilitates cleavage. The stability of the resulting carbocation intermediate plays a significant role in the reaction pathway.

In the presence of aqueous acid, this compound undergoes hydrolytic cleavage. researchgate.netgoogle.com This reaction effectively deprotects the corresponding 1,3-diol and releases the carbonyl compound from which the acetal was derived. The mechanism involves protonation of a ring oxygen, followed by ring-opening to form a hemiacetal intermediate, which is then further hydrolyzed to the diol and the corresponding aldehyde or ketone. The rate of this hydrolysis can be influenced by the substitution pattern on the dioxane ring. For instance, studies on related 2,5-disubstituted-1,3-dioxane-2-carboxylic acid esters have shown that the rate of hydrolysis can be dependent on the stereochemistry of the substituents. researchgate.net Generally, the hydrolysis of cyclic acetals is considerably slower than that of their acyclic counterparts, a factor attributed to the inherent decrease in the rate constant for the proton-catalyzed formation of the oxocarbocation intermediate due to the cyclic structure. rsc.org

The stability of this compound towards trace amounts of aqueous acid has been compared to its sulfur-containing analogs, 2-ethoxy-1,3-oxathiolane (B8584675) and 2-ethoxy-1,3-dithiolane (B15442688). The stability was found to decrease in the order: 2-ethoxy-1,3-dioxolane (B1606262) > 2-ethoxy-1,3-oxathiolane > 2-ethoxy-1,3-dithiolane. kyoto-u.ac.jp

Acetolysis, the cleavage of a chemical bond by acetic acid, represents another acid-catalyzed pathway for the ring-opening of this compound. This reaction typically occurs in the presence of a strong acid catalyst and acetic anhydride. The process involves the acetylating of the oxygen atoms and subsequent ring cleavage to yield acetylated derivatives of the original 1,3-diol. While specific studies on the acetolysis of this compound are not extensively detailed in the provided results, the general reactivity of 1,3-dioxanes in the presence of acetic acid suggests this pathway is viable. smolecule.com

The regioselective ring-opening of 1,3-dioxane-type acetals is a powerful tool in carbohydrate chemistry, allowing for the differential protection and manipulation of hydroxyl groups. researchgate.netresearchgate.netugent.be This strategy is crucial for the synthesis of complex oligosaccharides and other glycoconjugates. academie-sciences.fr By carefully choosing reagents and reaction conditions, one of the two C-O bonds of the acetal can be cleaved selectively, leading to a partially protected carbohydrate derivative with a free hydroxyl group at a specific position. researchgate.netugent.be

For example, the reductive ring-opening of benzylidene acetals, a common 1,3-dioxane derivative in carbohydrate chemistry, can be achieved with high regioselectivity using various reagents. Lewis acids in combination with reducing agents are often employed. The choice of Lewis acid and hydride source can direct the cleavage to a specific oxygen atom, often influenced by steric and electronic factors within the carbohydrate scaffold. researchgate.net This allows for the subsequent functionalization of the newly liberated hydroxyl group.

Acetolysis Pathways

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents, provides a pathway for carbon-carbon bond formation. These highly reactive nucleophiles can attack the electrophilic carbon atom at the 2-position of the dioxane ring, leading to ring cleavage. organic-chemistry.orgorganic-chemistry.org

Grignard reagents (R-Mg-X) are potent nucleophiles that can react with this compound. organic-chemistry.orgorganic-chemistry.orgadichemistry.com The reaction of n-butylmagnesium bromide with the related 2-ethoxy-1,3-dioxolane has been shown to yield both a ring-opened product, 1-ethoxy-1-[2-(hydroxy)ethoxy]pentane, and a substitution product, 2-butyl-1,3-dioxolane (B11938740). kyoto-u.ac.jp This suggests that the interaction of a Grignard reagent with this compound could proceed via two main pathways:

Nucleophilic attack at the C2 position leading to ring opening: The Grignard reagent attacks the acetal carbon, displacing the ethoxy group or one of the ring oxygens, resulting in a ring-opened product.

Formation of a more stable organometallic intermediate: In some cases, particularly with related compounds, the Grignard reagent can facilitate the formation of other organometallic species that then participate in further reactions. ijpsm.com

A benzotriazole (B28993) derivative of 2-ethoxydioxolane has been utilized as a stable and versatile electrophilic formylating reagent in reactions with Grignard reagents, highlighting the utility of such systems in synthesis. organic-chemistry.orgorganic-chemistry.org

Interactive Data Table: Reactivity of this compound Analogs

| Reactant | Reagent | Product(s) | Reaction Type | Reference |

| 2-Ethoxy-1,3-dioxolane | n-BuMgBr | 1-Ethoxy-1-[2-(hydroxy)ethoxy]pentane and 2-Butyl-1,3-dioxolane | Ring-opening and Substitution | kyoto-u.ac.jp |

| 2-Ethoxy-1,3-oxathiolane | n-BuMgBr | 2-Butyl-1,3-oxathiolane | Substitution | kyoto-u.ac.jp |

| 2-Ethoxy-1,3-dioxolane | n-BuLi | 5-Nonanol (B1584527) and 5-Butyl-5-nonanol | Ring-cleavage | kyoto-u.ac.jp |

| 2-Ethoxy-1,3-oxathiolane | n-BuLi | 5-Nonanol and 5-Butyl-5-nonanol | Ring-cleavage | kyoto-u.ac.jp |

| 2-Ethoxy-1,3-dithiolane | n-BuLi | 5-Nonanol, 5-butyl-5-nonanol, and corresponding thiols | Ring-cleavage | kyoto-u.ac.jp |

Reactions with Organolithium Compounds

The interaction of this compound and its analogs with organolithium compounds can lead to ring-cleavage products. For instance, the reaction of 2-ethoxy-1,3-dioxolane with n-butyllithium (n-BuLi) results in the formation of 5-nonanol and 5-butyl-5-nonanol. kyoto-u.ac.jp This reactivity highlights the susceptibility of the dioxane ring to nucleophilic attack by the potent carbanion provided by the organolithium reagent. kyoto-u.ac.jplibretexts.org The reaction pathway likely involves the initial attack of the organolithium compound on the acetal carbon, leading to the opening of the ring.

In a broader context, organolithium reagents are well-established for their ability to react with various carbonyl compounds and their derivatives, acting as strong nucleophiles. libretexts.orgacs.org The reaction of secondary aliphatic 2-bromoallylamines with an excess of an organolithium compound, for example, leads to saturated amines through the incorporation of the organolithium's organic group. acs.org This demonstrates the versatility of organolithium compounds in forming new carbon-carbon bonds.

Table 1: Products from the Reaction of 2-Ethoxy-1,3-dioxolane with n-BuLi

| Reactant | Reagent | Product(s) |

|---|

Reductive Cleavage using Hydride-Based Systems (e.g., LiAlH4-AlCl3)

The reductive cleavage of 2-alkoxy-1,3-dioxanes using mixed hydride reagents like lithium aluminum hydride (LiAlH₄) in combination with aluminum chloride (AlCl₃) is a significant transformation. This reagent system, which can be considered a source of alane (AlH₃) or chloroalanes (e.g., AlH₂Cl), effectively cleaves the acetal linkage. cdnsciencepub.comloewenlabs.comresearchgate.net The direction of this cleavage, whether it results in ring opening or retention of the ring with loss of the exocyclic alkoxy group, is influenced by the substitution pattern on the dioxane ring.

For instance, studies on the related 2-alkoxytetrahydropyrans have shown that the nature of the alkoxy group plays a crucial role. As the alkyl group of the 2-alkoxy substituent changes from primary to tertiary, the proportion of ring cleavage increases. cdnsciencepub.com This suggests that steric and electronic factors of the alkoxy group influence the stability of the intermediate oxocarbenium ion, thereby directing the regioselectivity of the hydride attack. cdnsciencepub.com

The mechanism is believed to proceed through the slow, rate-determining formation of an oxocarbenium ion, followed by a rapid hydride addition. cdnsciencepub.com The choice of the hydride reagent is also critical. For example, the reduction of 2-benzyloxytetrahydrofuran with AlH₂Cl gives a nearly equal mixture of ring-opened and ring-retained products, while reagents like AlHCl₂ favor the ring-retained product. loewenlabs.com

Table 2: Influence of Hydride Reagent on the Reductive Cleavage of 2-Benzyloxytetrahydrofuran

| Hydride Reagent | Products | Ratio (Exo:Endo Cleavage) |

|---|---|---|

| AlH₂Cl | Ring-opened and Ring-retained | 48.5 : 51.5 |

Catalyzed Ring-Opening Reactions of 1,3-Dioxanes

Catalyzed ring-opening reactions of 1,3-dioxanes and their analogs represent a versatile method for the synthesis of various functionalized molecules. These reactions can be initiated by different types of catalysts, leading to a range of products depending on the reaction conditions and the specific dioxane derivative.

For example, silver trifluoromethanesulfonate (B1224126) (AgOTf) has been shown to catalyze a domino reaction involving the ring-opening of dioxane. In the reaction of 2-(arylethynyl)benzaldehydes and 3-aminopyrazine-2-carbohydrazide, dioxane, used as the solvent, participates in the reaction to yield 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines. rsc.orgrsc.org This transformation proceeds through the loss of a molecule of 3-aminopyrazine-2-carboxamide (B1665363) and incorporation of a fragment from the dioxane solvent. rsc.org

Gold catalysts have also been employed for the ring-opening addition of terminal alkynes with dioxane, producing carbonylethoxy ethyl methanesulfonates in good yields. sioc-journal.cn Furthermore, the cationic ring-opening polymerization of 1,3-dioxolane (B20135) is a well-studied process that can be prone to the formation of cyclic structures. rsc.org The mechanism of this polymerization can be controlled to some extent, for instance, by employing the "Active Monomer" mechanism to reduce cyclization. rsc.org

Radical ring-opening polymerization of cyclic ketene (B1206846) acetals, such as 2-methylene-1,3-dioxolane (B1600948) derivatives, offers a pathway to degradable polyesters. psu.eduresearchgate.net The success and regioselectivity of these polymerizations are highly dependent on the substituents on the dioxane ring and the reaction temperature. psu.edu

Table 3: Examples of Catalyzed Ring-Opening Reactions of Dioxane Analogs

| Dioxane Analog | Catalyst | Reactants | Product Type |

|---|---|---|---|

| Dioxane (solvent) | AgOTf | 2-(arylethynyl)benzaldehydes, 3-aminopyrazine-2-carbohydrazide | 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines rsc.orgrsc.org |

| Dioxane | XphosAuCl/AgNTf₂ | Terminal alkynes | Carbonylethoxy ethyl methanesulfonates sioc-journal.cn |

| 1,3-Dioxolane | Cationic initiators | - | Poly(1,3-dioxolane) rsc.org |

Oxidation Reactions and Resulting Product Profiles

The oxidation of 1,3-dioxanes can lead to a variety of products, depending on the oxidant and the reaction conditions. Studies on the gas-phase oxidation of 1,3-dioxane initiated by hydroxyl (OH) radicals and chlorine (Cl) atoms have identified (2-oxoethoxy)methyl formate (B1220265), formic acid, and methylene (B1212753) glycol diformate as the major products. nih.gov The yields of these products show some dependence on the presence of nitrogen oxides (NOx). nih.gov These findings are crucial for understanding the atmospheric degradation of such cyclic ethers. nih.gov

In the liquid phase, oxidation of acetals, including 1,3-dioxanes, with molecular oxygen in the presence of a catalytic system like N-hydroxyphthalimide (NHPI) and Co(OAc)₂ can yield esters. organic-chemistry.org For a related compound, 2-ethoxy-2,4-dimethyl-1,3-dioxolane, oxidation can lead to the formation of ethyl formate or other derivatives through radical pathways. smolecule.com

Table 4: Major Products from the Oxidation of 1,3-Dioxane

| Oxidant | Major Products | Average Molar Yield (in presence of NOx) |

|---|---|---|

| OH radical | (2-oxoethoxy)methyl formate | 0.50 ± 0.05 nih.gov |

| OH radical | Formic acid | 0.41 ± 0.02 nih.gov |

Participation in Nucleophilic Substitution Reactions

The structure of this compound, containing ether linkages, makes it susceptible to nucleophilic substitution reactions. Nucleophiles can attack the carbon atoms adjacent to the oxygen atoms, leading to the formation of various functionalized products. smolecule.com This reactivity is analogous to other cyclic acetals and orthoesters.

For instance, the reaction of 2-ethoxy-1,3-dioxolane with Grignard reagents like n-butylmagnesium bromide (n-BuMgBr) yields 2-butyl-1,3-dioxolane and 1-ethoxy-1-[2-(hydroxy)ethoxy]pentane. kyoto-u.ac.jp This indicates that the Grignard reagent can act as a nucleophile, leading to both substitution at the C2 position and ring-opening.

In a related context, the reaction of 2-ethoxymethylidene-3-oxo esters with 5-aminotetrazole (B145819) can lead to the formation of ethyl 2-azido-4-alkylpyrimidine-5-carboxylates, which are capable of subsequent nucleophilic substitution. beilstein-journals.org While not a direct reaction of this compound itself, this illustrates the principle of nucleophilic substitution on related structures.

Utilization as an Electrophilic Formylating Reagent (Drawing from 1,3-Dioxolane Analogs)

While specific studies on this compound as an electrophilic formylating reagent are not prevalent, its 1,3-dioxolane analog, 2-ethoxy-1,3-dioxolane, provides a basis for this potential application. A benzotriazole reagent derived from 2-ethoxydioxolane and benzotriazole has been developed as a stable and versatile electrophilic formylating reagent. organic-chemistry.orgorganic-chemistry.org This reagent reacts efficiently with Grignard and organozinc reagents under mild conditions, making it suitable for complex organic syntheses. organic-chemistry.orgorganic-chemistry.org

The general principle of electrophilic formylation involves the transfer of a formyl group (CHO) to a nucleophile. thieme-connect.de The reactivity of formylating agents can be tuned, with orthoformates being among the less reactive options. thieme-connect.de The reaction of an enolate with a formylating agent typically proceeds via an addition-elimination mechanism to yield a β-oxoaldehyde. thieme-connect.de Given the structural similarity, it is conceivable that this compound could be activated to function as a formylating agent under appropriate conditions.

Reactions with Azaheterocycles (Referencing Dioxane Analogs)

The reactions of dioxane and its analogs with azaheterocycles can lead to the formation of novel heterocyclic systems. For example, the reaction of 2-ethoxymethylidene-3-oxo esters with 5-aminotetrazole in refluxing 1,4-dioxane (B91453) has been studied. beilstein-journals.orgresearchgate.net Although this reaction showed incomplete conversion and low selectivity under these conditions, the use of different solvents and catalysts led to the formation of various pyrimidine (B1678525) derivatives. beilstein-journals.orgresearchgate.net

Specifically, using sodium acetate (B1210297) as a catalyst in 1,4-dioxane resulted in the formation of ethyl 2-amino-4-(polyfluoroalkyl)pyrimidine-5-carboxylates. beilstein-journals.org This demonstrates that the dioxane solvent can play a role in the reaction medium, and that related structures can be used as building blocks for more complex azaheterocycles. beilstein-journals.orgbeilstein-journals.org

Another relevant example is the silver-catalyzed reaction of 2-(arylethynyl)benzaldehydes with 3-aminopyrazine-2-carbohydrazide, where dioxane as the solvent is directly involved in a ring-opening reaction to form 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines. rsc.orgrsc.org This highlights the potential for dioxane and its derivatives to participate directly in the synthesis of complex heterocyclic structures.

Mechanistic Investigations into 2 Ethoxy 1,3 Dioxane Reactivity

Elucidation of Reaction Mechanisms via Intermediate Analysis

The elucidation of reaction mechanisms for compounds like 2-ethoxy-1,3-dioxane heavily relies on the identification and characterization of transient intermediates. annualreviews.org By studying these short-lived species, chemists can map the transformation pathways from reactants to products. For cyclic acetals, including 1,3-dioxanes, hydrolysis is a key reaction, and its mechanism is understood to be the microscopic reverse of acetal (B89532) formation. coconote.app

A crucial intermediate in the acid-catalyzed hydrolysis of acetals is the hemiacetal. organicchemistrytutor.com Advanced analytical techniques, such as ultrafast (UF) 2D NMR, have enabled the real-time mechanistic monitoring of acetal hydrolysis, allowing for the direct characterization of short-lived hemiacetal intermediates. nih.gov While these specific studies may focus on other acetals, the principles are directly applicable to the hydrolysis of this compound, which would proceed through a corresponding cyclic hemiacetal.

Investigations into the reactions of the related five-membered ring compound, 2-ethoxy-1,3-dioxolane (B1606262), with organometallic reagents also provide insight into probable mechanistic pathways. For instance, its reaction with n-butylmagnesium bromide (n-BuMgBr) yields both a ring-opened product, 1-ethoxy-1-[2-(hydroxy)ethoxy]pentane, and a substitution product, 2-butyl-1,3-dioxolane (B11938740). kyoto-u.ac.jp In contrast, reaction with n-butyllithium (n-BuLi) leads exclusively to ring-cleavage products. kyoto-u.ac.jp These distinct outcomes suggest the formation of different intermediate complexes and pathways depending on the nucleophile used, a principle that extends to the six-membered this compound system. The trapping of reaction intermediates with various electrophiles is a powerful technique for confirming their existence and structure. acs.orgnih.gov

| Reaction Type | Key Intermediate(s) | Method of Investigation/Inference |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Protonated Acetal, Oxocarbenium Ion, Hemiacetal | Real-time NMR studies on model acetals, kinetic analysis. coconote.appnih.gov |

| Reaction with Grignard Reagents | Magnesium-chelated intermediates, Ring-opened alkoxides | Product analysis from reactions of analogous 1,3-dioxolanes. kyoto-u.ac.jp |

| Reaction with Organolithium Reagents | Ring-opened lithium alkoxides | Product analysis from reactions of analogous 1,3-dioxolanes. kyoto-u.ac.jp |

Role and Stabilization of Oxocarbenium Ion Intermediates

The oxocarbenium ion is a cornerstone intermediate in the chemistry of acetals and orthoesters, including this compound. coconote.app During acid-catalyzed reactions, such as hydrolysis, the mechanism commences with the protonation of one of the oxygen atoms—most likely the exocyclic ethoxy oxygen. organicchemistrytutor.com This creates a good leaving group (ethanol). Subsequent cleavage of the C2-O bond generates a planar, resonance-stabilized oxocarbenium ion. coconote.app

The stability of this cationic intermediate is paramount to the facility of the reaction. The positive charge on the C2 carbon is significantly stabilized by resonance delocalization involving the lone pair of electrons on the adjacent endocyclic oxygen atom. This delocalization spreads the positive charge, lowering the intermediate's energy.

Furthermore, studies on related acetal systems have demonstrated that the presence of nearby alkoxy groups can accelerate hydrolysis rates. acs.org This acceleration is attributed to the electrostatic stabilization of the developing positive charge at the acetal carbon in the transition state leading to the oxocarbenium ion. acs.org In the case of this compound, the entire 1,3-dioxane (B1201747) ring structure contributes to the stability and conformational rigidity around the developing cationic center. The formation of this stabilized oxocarbenium ion is a common feature in the reactions of 1,3-dioxanes with both Brønsted and Lewis acids. thieme-connect.de

| Intermediate | Key Stabilizing Factor | Mechanistic Significance |

|---|---|---|

| 1,3-Dioxan-2-ylium ion (Oxocarbenium Ion) | Resonance with endocyclic oxygen lone pair. | Central electrophilic species attacked by nucleophiles (e.g., water). coconote.app |

| Transition State to Oxocarbenium Ion | Electrostatic stabilization from ring oxygens. | Determines the activation energy for C-O bond cleavage. acs.org |

Influence of Stereoelectronic Effects on Reaction Pathways and Selectivity

Stereoelectronic effects, which describe the influence of orbital overlap on molecular conformation and reactivity, play a critical role in the chemistry of 1,3-dioxanes. Like cyclohexanes, 1,3-dioxane rings preferentially adopt a chair conformation. thieme-connect.de However, the shorter C-O bond length compared to a C-C bond leads to more pronounced diaxial interactions. thieme-connect.de

For 2-alkoxy-1,3-dioxanes, such as this compound, the most significant stereoelectronic factor is the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at an anomeric carbon (the C2 position in this case) to occupy the axial position rather than the sterically less hindered equatorial position. thieme-connect.de The anomeric effect arises from a stabilizing hyperconjugative interaction between the lone pair electrons of the ring oxygens and the antibonding (σ*) orbital of the axial C2-O(ethoxy) bond.

This preference for an axial ethoxy group has profound consequences:

Ground-State Conformation: It dictates the most stable conformation of the molecule, which is the starting point for any reaction.

Reactivity: Cleavage of an axial C-O bond is often stereoelectronically favored because the orbitals are properly aligned for the departure of the leaving group and formation of the oxocarbenium ion.

Stereoselectivity: In reactions where a new stereocenter is formed at the C2 position, the direction of nucleophilic attack on the intermediate oxocarbenium ion can be influenced by the need to maintain favorable stereoelectronic interactions in the product.

The conversion of an intermediate bromo aldehyde to a 2-substituted-1,3-dioxane often proceeds readily due to a favorable equilibrium position, highlighting the thermodynamic stability of the dioxane ring system. orgsyn.org

Mechanisms of Catalysis in this compound Transformations

Transformations involving this compound, particularly its hydrolysis or its use as a protecting group, are typically catalyzed by acids. thieme-connect.de 1,3-Dioxanes are generally stable under basic and neutral conditions but are labile in the presence of Brønsted or Lewis acids. kyoto-u.ac.jpthieme-connect.de

Brønsted Acid Catalysis: The mechanism for Brønsted acid-catalyzed hydrolysis is a well-established, multi-step process:

Protonation: A proton from the acid catalyst (e.g., H₃O⁺) rapidly and reversibly protonates one of the oxygen atoms of the this compound. Protonation of the exocyclic ethoxy group is typically the first step toward hydrolysis. coconote.apporganicchemistrytutor.com

Leaving Group Departure: The protonated ethoxy group becomes a good leaving group (ethanol). It departs, leading to the cleavage of the C2-O bond and the formation of the resonance-stabilized oxocarbenium ion intermediate. coconote.app

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic C2 carbon of the oxocarbenium ion. coconote.app This results in the formation of a protonated hemiacetal.

Deprotonation: A final deprotonation step, where water acts as a base, regenerates the acid catalyst and yields the neutral hemiacetal intermediate, which can then open to an aldehyde or ketone. coconote.app

Lewis Acid Catalysis: Lewis acids (e.g., BF₃·OEt₂) also effectively catalyze the cleavage and rearrangement of cyclic ethers and acetals. canterbury.ac.nz The mechanism involves the coordination of the electron-deficient Lewis acid to one of the basic oxygen atoms of the 1,3-dioxane ring. This coordination weakens the adjacent C-O bond, making it more susceptible to cleavage and facilitating the formation of the key oxocarbenium ion intermediate, which then proceeds to react with available nucleophiles. canterbury.ac.nz The choice of catalyst can be critical; for example, palladium-based catalysts have been used in C-O bond formation reactions to synthesize certain complex cyclic ethers, operating through distinct Pd(II)/Pd(IV) catalytic cycles. beilstein-journals.org

Stereochemical and Conformational Analysis of 2 Ethoxy 1,3 Dioxane

Conformational Preferences of the 1,3-Dioxane (B1201747) Ring (e.g., Chair Conformation)

The 1,3-dioxane ring, much like the cyclohexane (B81311) ring, demonstrates a strong preference for a chair-like conformation. thieme-connect.de This arrangement minimizes both torsional strain, by staggering adjacent bonds, and angle strain, by maintaining bond angles close to the ideal tetrahedral value of 109.5°. brainly.com However, the geometry of the 1,3-dioxane chair is distinct from that of cyclohexane due to the presence of two oxygen atoms. The shorter length of the carbon-oxygen bonds (approx. 1.43 Å) compared to carbon-carbon bonds (approx. 1.53 Å) results in a more puckered ring in the O-C-O region and a slightly flattened structure at the C-5 carbon. psu.edu

This altered geometry has significant consequences. The shorter C-O bonds lead to more pronounced 1,3-diaxial interactions between a substituent at the C-2 position and axial hydrogens or other substituents at the C-4 and C-6 positions. thieme-connect.de Consequently, substituents at the C-2 position generally experience a strong thermodynamic preference for the equatorial orientation to avoid these severe steric clashes. thieme-connect.de

While the chair conformation is the global energy minimum, other conformations such as the twist-boat are also possible. researchgate.net However, the energy barrier for the chair-to-twist conversion is higher for 1,3-dioxane compared to cyclohexane. This increased stability of the chair form is attributed to the more compact nature of the dioxane ring, which enhances transannular interactions in the boat or twist-boat forms. psu.edu Forcing the ring out of a chair conformation typically requires the introduction of severe steric interactions, such as a 2,4-syn-diaxial substitution, which makes non-chair forms more favorable. stir.ac.uk

Analysis of the Anomeric Effect in 2-Alkoxy-1,3-dioxanes

A critical stereoelectronic factor governing the conformation of 2-ethoxy-1,3-dioxane is the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-2 in this case) to occupy the axial position, despite the potential for steric hindrance. thieme-connect.de For 2-alkoxy-1,3-dioxanes, the axial orientation of the alkoxy group is stabilized by the anomeric effect. thieme-connect.deoup.com

The magnitude of the anomeric effect for a 2-methoxy group in the 1,3-dioxane system has been estimated to be approximately 0.35-0.40 kcal/mol, favoring the axial conformer. psu.eduoup.com This electronic stabilization is often sufficient to overcome the steric repulsions associated with the axial position.

Impact of Substituent Configuration on Ring Conformation and Reactivity

The conformation of the 1,3-dioxane ring and the reactivity of the molecule are highly sensitive to the configuration of substituents. Substituents at the C-4, C-5, and C-6 positions generally prefer an equatorial orientation to minimize steric strain, particularly 1,3-diaxial interactions. brainly.comresearchgate.net The presence of bulky substituents can effectively lock the ring into a specific chair conformation, a feature that is invaluable for conformational analysis. researchgate.net

The electronic nature of substituents at the C-2 position significantly impacts the reactivity of the acetal (B89532) linkage. Electron-donating groups at C-2 enhance the rate of acid-catalyzed hydrolysis and reductive cleavage reactions. cdnsciencepub.com These reactions typically proceed through an intermediate oxocarbenium ion, which is stabilized by electron-donating substituents. Conversely, electron-withdrawing groups at C-2 retard the rate of these reactions by destabilizing the positively charged intermediate. cdnsciencepub.com

The reactivity is also influenced by the stereochemistry of the cleavage process. The cleavage of the tetrahedral intermediate formed during hydrolysis is under stereoelectronic control. cdnsciencepub.com For a conformationally rigid cyclic orthoester, cleavage occurs with the exclusive loss of the axial alkoxy group. cdnsciencepub.com This is because the axial group is properly aligned for orbital overlap with the lone pairs on the other ring oxygen atoms, facilitating the breakdown of the intermediate. This principle dictates that the reactivity of a given stereoisomer is intrinsically linked to its ground-state conformation and the conformational changes it undergoes during the reaction.

Spectroscopic Methods for Stereochemical and Conformational Assignment (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the stereochemical and conformational analysis of 1,3-dioxanes. thieme-connect.destir.ac.uk In a chair conformation, the chemical environments of the axial and equatorial protons and carbons are distinct, leading to different chemical shifts and coupling constants.

Key NMR Observables for Conformational Analysis:

1H NMR Chemical Shifts: Axial protons are typically shielded (resonate at a higher field or lower δ value) compared to their equatorial counterparts. However, in 2-alkoxy-1,3-dioxanes, this trend can be reversed for the protons at C-4 and C-6, where the axial protons may appear downfield of the equatorial ones, a phenomenon ascribed to the axial preference of the alkoxy group at C-2. semanticscholar.org

13C NMR Chemical Shifts: The chemical shifts of the ring carbons, particularly C-2, C-4, and C-6, are sensitive to the orientation of substituents. Empirical rules, developed for acetonide derivatives of 1,3-diols, correlate the 13C chemical shifts of the acetal carbon (C-2) and the methyl groups to the syn or anti relative stereochemistry of the diol. thieme-connect.denih.gov

Coupling Constants: Vicinal coupling constants (3JHH) are dependent on the dihedral angle between the coupled protons and can be used to distinguish between axial and equatorial protons. Nuclear Overhauser Effect (NOE) experiments are also crucial, as they provide information about the spatial proximity of atoms. For instance, an NOE between an axial C-2 substituent and the axial protons at C-4 and C-6 can confirm its axial orientation. nih.gov

One-Bond C-H Coupling (1JCH): A notable feature known as the Perlin effect is observed, where the one-bond coupling constant for an axial C-H bond adjacent to the ring oxygen (1JC-Hax) is significantly smaller than that for an equatorial C-H bond (1JC-Heq). researchgate.net This is explained by a stereoelectronic interaction between a lone pair on the oxygen and the anti-periplanar axial C-H bond (nO → σ*C-Hax), which weakens the bond and reduces the coupling constant. nih.govresearchgate.net

The following table summarizes typical NMR data used for the conformational analysis of substituted 1,3-dioxanes.

| NMR Parameter | Observation | Structural Interpretation | Reference |

|---|---|---|---|

| 13C Shift (C-2 of Acetonide) | δ < 100 ppm | syn-1,3-diol derivative (Chair) | thieme-connect.de |

| 13C Shift (C-2 of Acetonide) | δ > 100 ppm | anti-1,3-diol derivative (Twist-Boat) | thieme-connect.de |

| NOE Correlation | Between axial C-2 substituent and axial H-4/H-6 | Confirms axial orientation of C-2 substituent | nih.gov |

| 1JC2-H | 1JC-Hax < 1JC-Heq (by 8-10 Hz) | Perlin Effect: nO → σ*C-Hax interaction | researchgate.net |

Crystallographic Investigations of Related Cyclic Orthoesters

X-ray crystallography provides definitive, solid-state structural information that complements solution-state NMR studies. While a crystal structure for the parent this compound may not be readily available, numerous studies on related cyclic orthoesters and 2-substituted-1,3-dioxanes have confirmed the foundational conformational principles. psu.edustir.ac.uknih.gov

Crystallographic analyses of compounds like 2-p-chlorophenyl-1,3-dioxane have confirmed that the ring adopts a chair conformation. psu.edu These studies provide precise measurements of bond lengths, bond angles, and torsional angles, revealing subtle distortions from an ideal chair geometry. For example, the puckering in the O-C-O region is a consistent feature. psu.edu

Furthermore, crystallography has provided direct evidence for the structural consequences of the anomeric effect. In studies of 2,2-di(para-substituted phenyl)-1,3-dioxanes, it was found that electron-withdrawing aryl groups preferentially occupy the axial position. nih.gov Crucially, the data revealed that the axial C(2)-aryl bond is longer than the equatorial C(2)-aryl bond, which is a direct structural manifestation of the n → σ* interaction that weakens the axial bond. nih.gov Investigations into cyclic orthoester aminals have also shown a significant shortening of the exocyclic C-N bond, providing evidence for a stabilizing exo-anomeric effect. rsc.org

The table below presents hypothetical, yet representative, crystallographic data for a 2-substituted 1,3-dioxane in a chair conformation, based on findings from related structures.

| Parameter | Typical Value | Significance | Reference |

|---|---|---|---|

| C-O Bond Length | ~1.43 Å | Shorter than C-C bond, leads to puckering | psu.edu |

| C-C Bond Length | ~1.53 Å | Standard sp3-sp3 bond length | psu.edu |

| Torsional Angle (O-C-O-C) | ~63° | Indicates puckering in the acetal portion of the ring | psu.edu |

| Axial C2-Substituent Bond | Elongated | Evidence of the anomeric effect (n → σ* interaction) | nih.gov |

Advanced Applications of 2 Ethoxy 1,3 Dioxane in Complex Organic Synthesis

Strategic Use as a Protecting Group

2-Ethoxy-1,3-dioxane belongs to the class of orthoesters and, along with related structures, serves as a versatile protecting group in multistep organic synthesis. These cyclic acetal (B89532) derivatives are primarily employed to mask the reactivity of diols and, indirectly, carbonyl functionalities. Their stability under certain conditions and selective removal under others make them valuable tools for chemists.

Protection of Carbonyl Functionalities (Aldehydes and Ketones)

While this compound itself is not the reagent used to protect carbonyl groups, it represents the product of such a protection strategy. Aldehydes and ketones are converted into cyclic acetals, specifically 1,3-dioxanes, to shield them from nucleophiles and basic conditions. thieme-connect.defiveable.me This transformation is typically achieved by reacting the carbonyl compound with 1,3-propanediol (B51772) under acidic catalysis. organic-chemistry.orguh.edu

The formation of a 2-substituted-1,3-dioxane renders the original carbonyl carbon unreactive to many reagents. The use of an orthoester, such as triethyl orthoformate, during this process can facilitate the reaction by acting as a dehydrating agent to drive the equilibrium towards the acetal product. organic-chemistry.org The resulting this compound structure is stable under basic, reductive, and many oxidative conditions but can be readily cleaved by aqueous acid to regenerate the original carbonyl group. thieme-connect.de This stability profile allows for chemical modifications on other parts of a complex molecule without affecting the protected carbonyl.

The general reaction for the protection of an aldehyde or ketone to form a 1,3-dioxane (B1201747) is as follows:

Reaction scheme for the formation of a 1,3-dioxane from a carbonyl compound and 1,3-propanediol.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Aldehyde or Ketone | 1,3-Propanediol | Acid (e.g., TsOH) | 1,3-Dioxane |

Protection of 1,3-Diols

A key application of orthoesters is the protection of 1,2- and 1,3-diols. harvard.edu In the case of 1,3-diols, reaction with an orthoester like triethyl orthoformate in the presence of an acid catalyst (e.g., BF₃·OEt₂) yields a this compound. uh.edu This method is particularly effective for creating a cyclic protecting group that masks the two hydroxyl groups simultaneously.

This protection is advantageous because the resulting 1,3-dioxane is stable to basic and nucleophilic reagents, allowing for selective reactions at other sites of the molecule. thieme-connect.de The formation of the six-membered dioxane ring is often favored over the formation of a seven-membered ring from a 1,4-diol. In molecules with competing 1,2- and 1,3-diols, benzylidene acetals tend to selectively form the six-membered 1,3-dioxane. uh.eduuchicago.edu The deprotection is typically accomplished under mild aqueous acidic conditions, which hydrolyze the orthoester back to the diol. uh.edu

| Diol Type | Reagent Example | Product | Key Feature |

| 1,3-Diol | Triethyl orthoformate, Acid catalyst | This compound | Stable to base, selectively protects 1,3-diols. |

Application as an Orthoester-Type Protecting Group in Oligonucleotide Synthesis

In the chemical synthesis of RNA, protecting the 2'-hydroxyl group of the ribonucleoside is critical. The protecting group must be stable throughout the assembly of the oligonucleotide chain and be easily removable at the end without damaging the delicate molecule. umich.edu Orthoester-based protecting groups have been developed to meet these stringent requirements. umich.edulibretexts.org

One such strategy involves using a 2'-O-orthoester protecting group, which is stable to the conditions of chain assembly but can be cleaved under mildly acidic aqueous conditions. umich.edu For instance, the 2'-bis(2-acetoxyethoxy)methyl (ACE) orthoester has been utilized for this purpose. atdbio.com After synthesis, the acetate (B1210297) groups are removed during the base deprotection step, and the resulting hydroxyethyl (B10761427) orthoester is then hydrolyzed under specific, mild acidic conditions to liberate the free 2'-hydroxyl group. atdbio.com This orthogonality—stability to base and lability to acid—is crucial for the successful synthesis of long RNA strands. While not this compound itself, these complex orthoesters share the same core functional group and chemical principle. The use of dioxane as a solvent has also been noted in various steps of oligonucleotide synthesis. acs.orgbeilstein-journals.org

Role as a Solvent in Chemical Transformations

Dioxanes, as a class of cyclic ethers, are recognized for their utility as solvents in organic synthesis. wikipedia.org They are generally considered nonpolar, aprotic solvents, though their oxygen atoms can solvate cations. libretexts.org Their stability and miscibility with many organic compounds make them suitable for a range of reactions. silverfernchemical.com In the context of oligonucleotide synthesis, 1,4-dioxane (B91453) is sometimes used as a solvent during the protection of nucleosides or in coupling steps. acs.orgbeilstein-journals.org

Facilitation of Reaction Rates and Product Yields

The choice of solvent can significantly influence the kinetics and outcome of a chemical reaction. Dioxane has been shown to affect reaction rates in various transformations. For example, in the oxidation of iodide by an iron(III) complex, moving from a purely aqueous medium to a 1,4-dioxane-water mixture resulted in a catalytic effect, increasing the reaction rate. mdpi.com The rate of 1,4-dioxane degradation itself is highly dependent on factors like temperature and oxidant concentration. redalyc.orgresearchgate.net While specific kinetic data for this compound as a solvent is not widely documented, the behavior of the parent 1,4-dioxane structure suggests that such cyclic ethers can play a non-innocent role in modulating reaction kinetics.

Precursor for the Synthesis of Diverse Organic Structures

This compound, a cyclic orthoester, serves as a valuable precursor for the synthesis of various organic molecules. Its reactivity is centered around the orthoester functional group, which can undergo substitution or ring-opening reactions under specific conditions to yield a range of derivatives. This versatility makes it a useful building block in multistep synthesis.

One of the primary applications of cyclic orthoesters is as a source of formyl groups or their synthetic equivalents. While much of the documented research focuses on the five-membered ring analogue, 2-ethoxy-1,3-dioxolane (B1606262), the principles extend to the six-membered 1,3-dioxane system. For instance, reagents derived from 2-ethoxydioxolane have been shown to be stable and effective electrophilic formylating agents in reactions with organometallic compounds like Grignard and organozinc reagents. organic-chemistry.org This type of reactivity allows for the introduction of an aldehyde functionality into a complex molecule under mild conditions. organic-chemistry.org Generally, orthoformates can react with enolates in crossed Claisen condensations to produce β-oxoaldehydes, which are key intermediates for building heterocycles and other complex structures. thieme-connect.de

Furthermore, this compound can act as a precursor to other acetal systems. Through transacetalization or reaction with alcohols, the ethoxy group can be exchanged, leading to different 2-alkoxy-1,3-dioxanes. For example, it is a known reactant for the synthesis of 2-butoxy-1,3-dioxane (B14387338) and 2-isopropoxy-1,3-dioxane. molaid.com

Reactions involving ring cleavage provide another pathway to diverse structures. The reaction of the related 2-ethoxy-1,3-dioxolane with strong nucleophiles like butylmagnesium bromide (n-BuMgBr) results in both substitution at the C2 position to form 2-butyl-1,3-dioxolane (B11938740) and a ring-opened product, 1-ethoxy-1-[2-(hydroxy)ethoxy]pentane. kyoto-u.ac.jp Similar reactivity can be anticipated for this compound, which can serve as a precursor to compounds like 3-(ethoxymethoxy)propan-1-ol via ring-opening pathways. molaid.com These transformations highlight the role of this compound as a masked aldehyde and a protected form of 1,3-propanediol, which can be revealed through carefully chosen reaction conditions.

The table below summarizes key transformations where this compound or its close analogue acts as a precursor.

| Precursor | Reagent(s) | Product(s) | Transformation Type | Reference |

|---|---|---|---|---|

| This compound | Butanol | 2-Butoxy-1,3-dioxane | Transacetalization | molaid.com |

| This compound | Isopropanol | 2-Isopropoxy-1,3-dioxane | Transacetalization | molaid.com |

| This compound | (Not specified) | 3-(Ethoxymethoxy)propan-1-ol | Ring-Opening | molaid.com |

| 2-Ethoxy-1,3-dioxolane (analogue) | n-BuMgBr | 2-Butyl-1,3-dioxolane & 1-ethoxy-1-[2-(hydroxy)ethoxy]pentane | Substitution & Ring-Opening | kyoto-u.ac.jp |

| 2-Ethoxy-1,3-dioxolane (analogue) | Benzotriazole (B28993), then Grignard Reagent (R-MgX) | Aldehyde (R-CHO) | Formylation | organic-chemistry.org |

Future Research Directions and Emerging Areas in 2 Ethoxy 1,3 Dioxane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of acetals, including 2-ethoxy-1,3-dioxane, traditionally relies on acid catalysis, which can be corrosive and incompatible with sensitive functional groups. acs.orgnih.gov Future research will prioritize the development of greener, more sustainable synthetic methods that offer high efficiency, cost-effectiveness, and environmental friendliness. ymerdigital.com

Key areas of development include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as silicotungstic acid modified bentonite (B74815) scirp.org or perchloric acid adsorbed on silica (B1680970) gel organic-chemistry.org, presents a promising alternative. These catalysts are often reusable, easily separated from the reaction mixture, and can lead to high yields under mild conditions. scirp.org Research into novel solid catalysts like mesoporous polymers and metal-organic frameworks could lead to even more active and selective systems for this compound synthesis. acs.org

Photocatalysis: Visible-light-mediated acetalization using organic dyes like Eosin Y offers a neutral-condition pathway to form cyclic acetals. acs.orgorganic-chemistry.org This approach is particularly valuable for substrates containing acid-sensitive groups and aligns with green chemistry principles by using light as a traceless reagent.

Atom-Economic and Solvent-Free Reactions: Methodologies that maximize the incorporation of all atoms from the reactants into the final product are highly desirable. Future work will likely explore solvent-free reaction conditions or the use of green solvents like cyclopentyl methyl ether to minimize waste. acs.orgymerdigital.com The development of one-pot procedures starting from simple precursors will also be a focus.

| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages | Relevant Findings |

| Heterogeneous Catalysis | Silicotungstic acid modified Bentonite (STA-Ben) | Reusable, efficient, mild conditions, high yield. | STA-Ben has been shown to be an effective and reusable catalyst for acetal (B89532) synthesis. scirp.org |

| Photocatalysis | Eosin Y with visible light | Neutral conditions, suitable for acid-sensitive substrates. | A broad range of aldehydes can be protected under neutral conditions in high yields. organic-chemistry.org |

| Green Solvents | Cyclopentyl methyl ether with ammonium (B1175870) salts | Environmentally friendly, efficient under Dean-Stark conditions. | Developed as a novel acetalization process for various aldehydes and ketones. acs.org |

Exploration of New Catalytic Applications for Functionalization and Transformation

Beyond its role as a protecting group, the this compound motif holds potential as a reactive handle for further chemical transformations. Future research will focus on unlocking this potential through novel catalytic applications.

A significant emerging area is the site-selective functionalization of C–O bonds . A dual catalytic approach has been reported that enables the functionalization of unactivated sp³ C–O bonds in cyclic acetals. acs.orgnih.gov Applying this methodology to this compound could allow for the selective cleavage and derivatization at specific positions, transforming the inert acetal into a versatile synthetic intermediate. This strategy improves atom economy by preserving the core structure of the molecule while enabling the introduction of new functional groups. acs.orgnih.gov

Future research could explore:

Transition-Metal Catalysis: The use of various transition metals like palladium, nickel, or cobalt could enable cross-coupling reactions, C-H functionalization, or ring-opening reactions of the this compound ring. ymerdigital.comacs.org

Asymmetric Catalysis: Developing chiral catalysts for reactions involving this compound could allow for the stereoselective synthesis of complex molecules, using the dioxane as a chiral auxiliary.

Ring-Opening Polymerization (ROP): Investigating the catalytic ROP of this compound derivatives could lead to the synthesis of novel polymers with tailored properties, such as biodegradability or specific functionalities.

Advanced Mechanistic Probes Using State-of-the-Art Analytical Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. numberanalytics.com Future studies on this compound will employ a suite of advanced analytical techniques to elucidate the intricate details of its formation and reactivity.

The primary goal is to identify and characterize transient species like reaction intermediates and transition states. solubilityofthings.comyork.ac.uk This can be achieved through a combination of online and offline analytical methods. mt.com

Key techniques and their applications:

Spectroscopic Methods:

In-situ FTIR and Raman spectroscopy can monitor the real-time changes in functional groups, providing kinetic data and insights into reaction progress. mt.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like isotopic labeling, helps in tracking the fate of atoms throughout a reaction sequence. numberanalytics.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to detect and identify short-lived intermediates in the reaction mixture. mt.com

Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing concentrations, temperature, or pressure) helps in determining the rate law and identifying the rate-determining step of a reaction. numberanalytics.comwikipedia.org

Computational Chemistry: Quantum chemical calculations can model reaction pathways, calculate the energies of intermediates and transition states, and help validate proposed mechanisms. york.ac.uknumberanalytics.com

By combining these experimental and computational approaches, researchers can build a comprehensive picture of the reaction dynamics, leading to more rational and efficient synthetic designs. solubilityofthings.com

Integration of this compound Motifs into Complex Natural Product Total Synthesis

The 1,3-dioxane (B1201747) ring is a structural unit found in several natural products and is a standard protecting group for 1,3-diols in organic synthesis. thieme-connect.de Future research will likely see the strategic use of the this compound moiety not just as a temporary protecting group, but as an integral building block in the total synthesis of complex molecules.

The stereochemistry of the this compound, particularly when derived from chiral 1,3-diols, can be exploited to control the stereochemistry of subsequent reactions. This makes it a valuable chiral auxiliary. For instance, the synthesis of enantiomerically pure oxathiolane-based lactols for antiviral drugs has utilized a chiral auxiliary to control stereochemistry, a strategy that could be adapted for dioxane systems. beilstein-journals.org

Future avenues of research include:

Diastereoselective Reactions: Using the inherent chirality of substituted 2-ethoxy-1,3-dioxanes to direct the stereochemical outcome of reactions at other sites in the molecule.

Biomimetic Synthesis: Designing synthetic routes that mimic the biosynthetic pathways of natural products containing the 1,3-dioxane skeleton.

Protecting Group Strategies: Developing novel this compound-based protecting groups with orthogonal reactivity, allowing for selective deprotection in the presence of other functional groups during a complex synthesis. The stability of 1,3-dioxanes under basic, reductive, or oxidative conditions makes them highly suitable for multi-step syntheses. thieme-connect.de

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool for modern chemical research, enabling the design and prediction of molecular properties before their synthesis. numberanalytics.com In the context of this compound, computational methods will be pivotal in designing novel derivatives with specific, tailored reactivity.

Using techniques like Density Functional Theory (DFT) and other ab initio methods, researchers can:

Predict Reaction Outcomes: Simulate reaction pathways to predict the feasibility and selectivity of new reactions involving this compound derivatives. numberanalytics.com

Design Novel Catalysts: Computationally screen potential catalysts for the functionalization or transformation of the dioxane ring, identifying candidates with optimal activity and selectivity. acs.orgethz.ch

Tailor Electronic and Steric Properties: Model the effects of different substituents on the 1,3-dioxane ring to fine-tune its electronic properties, conformational preferences, and steric hindrance. This can be used to enhance stability or activate the molecule for specific reactions. vulcanchem.com

Explore Reactive Intermediates: Computationally model highly reactive species that are difficult to study experimentally, providing insight into reaction mechanisms. mdpi.com

| Computational Approach | Objective | Potential Application for this compound |

| Density Functional Theory (DFT) | Calculate electronic structure, molecular geometries, and reaction energies. numberanalytics.com | Predict the stability and reactivity of new derivatives; model transition states for functionalization reactions. |

| Ab Initio Methods | Solve the Schrödinger equation for high-accuracy energy and property calculations. numberanalytics.com | Provide benchmark data for mechanistic studies and spectroscopic predictions. |

| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules over time. | Study the conformational flexibility of the dioxane ring and its interactions with solvents or catalysts. |

| Machine Learning (ML) | Develop predictive models based on existing data. | Accelerate the discovery of new derivatives with desired properties by screening large virtual libraries. acs.org |

By integrating these computational strategies with experimental validation, the development of new this compound-based molecules and materials can be significantly accelerated.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-Ethoxy-1,3-dioxane and its derivatives?

- Methodological Answer : The synthesis of this compound derivatives typically involves cyclocondensation reactions between diols and carbonyl compounds. For example:

- Step 1 : React 1,3-propanediol with ethyl glyoxylate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions.

- Step 2 : Purify the product via fractional distillation or column chromatography to isolate the desired dioxane derivative.

- Key Considerations : Solvent polarity and reaction temperature significantly influence yield. Acetonitrile or dichloromethane is preferred for high regioselectivity .

- Data Table :

| Starting Materials | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1,3-Propanediol + Ethyl glyoxylate | H+ | CH₃CN | 78 |

| 1,3-Propanediol + Acetone | H+ | CH₂Cl₂ | 65 |

Q. How can researchers assess the thermal stability of this compound under experimental conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods. For computational insights:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model decomposition pathways.

- Analyze Gibbs free energy profiles to identify rate-limiting steps. For instance, thermal decomposition of 5-nitro-1,3-dioxane derivatives proceeds via a single-stage mechanism with activation energies ranging from 204.7 to 297.7 kJ·mol⁻¹ , depending on substituents .

- Note : Solvent effects (e.g., DMSO) can lower energy barriers by up to 80-fold for methyl-substituted derivatives but have negligible impact on bromine-substituted analogs .

Q. What analytical techniques are suitable for characterizing this compound in complex mixtures?

- Methodological Answer :

- Gas Chromatography-Microelectron Capture Detection (GC-μECD) : Effective for trace analysis in biological or environmental matrices .

- Solid-Phase Microextraction (SPME) : Optimize fiber coating (e.g., polydimethylsiloxane/divinylbenzene) to enhance selectivity for dioxane derivatives .

- Nuclear Magnetic Resonance (NMR) : Use ¹³C NMR to distinguish ethoxy group signals (δ ~60-70 ppm) from dioxane ring carbons (δ ~90-100 ppm) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported decomposition kinetics of 1,3-dioxane derivatives?

- Methodological Answer :

- Contradiction : Experimental studies may report conflicting activation energies due to solvent or substituent effects.

- Resolution Strategy :

Use multi-scale modeling (QM/MM) to simulate solvent interactions. For example, DMSO stabilizes transition states via hydrogen bonding, reducing activation barriers by ~93 kJ·mol⁻¹ for nitro-substituted dioxanes .

Validate computational results with kinetic isotope effects (KIE) experiments to confirm proposed mechanisms .

- Case Study : For 5-bromo-5-nitro-1,3-dioxane, computational data show solvent stabilization is negligible, explaining discrepancies between solution-phase and gas-phase studies .

Q. What strategies enable the design of macrocycles incorporating this compound units?

- Methodological Answer :

- Step 1 : Utilize dispiro-1,3-dioxane building blocks to enforce rigidity and control ring size.

- Step 2 : Employ dynamic covalent chemistry (e.g., reversible imine formation) to template macrocycle assembly.

- Step 3 : Characterize using X-ray crystallography to confirm spiro-junction geometry and cavity dimensions .

- Example : Macrocycles with dispiro-dioxane units exhibit cavity diameters of 8–12 Å , suitable for host-guest chemistry with small organic molecules .

Q. How do substituents influence the reaction pathways of this compound in oxidation/reduction reactions?

- Methodological Answer :

- Oxidation : Ethoxy groups direct oxidation to form carboxylic acids. Use KMnO₄ in acidic conditions (yield >70%) .

- Reduction : LiAlH₄ selectively reduces the dioxane ring to a diol, while NaBH₄ preserves the ethoxy group .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) accelerate oxidation by stabilizing transition states, as shown in DFT studies .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound derivatives?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; derivatives like 5-bromo-5-nitro-1,3-dioxane are skin irritants at ≥0.5% concentrations .

- Storage : Store under inert gas (N₂ or Ar) at 0–10°C to prevent decomposition .

Data Contradiction Analysis

Q. Why do solvent effects vary significantly across 1,3-dioxane decomposition studies?

- Methodological Answer :

- Root Cause : Solvent polarity and hydrogen-bonding capacity differentially stabilize transition states. For example:

| Substituent (R) | Solvent | ΔG‡ (kJ·mol⁻¹) | Rate Increase |

|---|---|---|---|

| Methyl | DMSO | 204.7 | 80× |

| Bromine | DMSO | 297.7 | 1× |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.